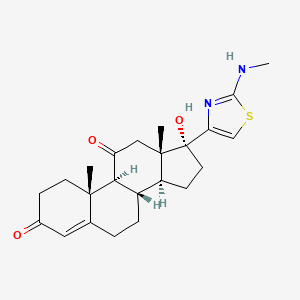

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione

Description

This compound is a synthetic steroid derivative characterized by:

- Core structure: Androst-4-ene backbone with ketone groups at positions 3 and 11.

- Substituents: A 17α-hydroxyl group. A 17β-(2-(methylamino)-4-thiazolyl) moiety, introducing a heterocyclic thiazole ring with a methylamino side chain.

Properties

CAS No. |

96262-20-3 |

|---|---|

Molecular Formula |

C23H30N2O3S |

Molecular Weight |

414.6 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-17-[2-(methylamino)-1,3-thiazol-4-yl]-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,11-dione |

InChI |

InChI=1S/C23H30N2O3S/c1-21-8-6-14(26)10-13(21)4-5-15-16-7-9-23(28,18-12-29-20(24-3)25-18)22(16,2)11-17(27)19(15)21/h10,12,15-16,19,28H,4-9,11H2,1-3H3,(H,24,25)/t15-,16-,19+,21-,22-,23-/m0/s1 |

InChI Key |

YTFYVDNRAVXPEU-JSSOTJSQSA-N |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@]4(C5=CSC(=N5)NC)O)C |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C5=CSC(=N5)NC)O)C |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis generally starts from a steroid precursor such as 17-alpha-methyltestosterone or pregnenolone derivatives, which undergo selective oxidation and functional group transformations to introduce the necessary keto and hydroxy groups at positions 3, 11, and 17, as well as the heterocyclic substitution at C17.

Oxidation of Steroid Precursors

One key step involves the oxidation of 11-alpha,17-beta-dihydroxy-17-alpha-methyl steroid precursors to convert the 11-alpha-hydroxy group into a keto group, yielding the 3,11-dione system essential for the target compound.

Introduction of the 17-beta-(2-(methylamino)-4-thiazolyl) Group

The formation of the thiazolyl heterocycle at the 17-beta position involves several sub-steps:

Bromination at C17 : The steroid precursor is brominated at the 17 position using copper (II) bromide in an organic solvent like methanol under reflux conditions for 2 to 24 hours. This yields a 17-brominated intermediate.

Cyclization with Thiourea Derivatives : The brominated steroid is then reacted with thiourea or substituted thioureas (such as methylthiourea) in ethanol under reflux. This step promotes nucleophilic substitution and cyclization, forming the thiazole ring fused at the 17 position.

Isolation and Purification : The product is filtered, washed with ethanol, and dried under vacuum to yield the 17-beta-(2-(methylamino)-4-thiazolyl) steroid intermediate.

Oxidation to Final Ketone

The thiazolyl-substituted steroid is further oxidized at the 3 and 11 positions to yield the 3,11-dione functionality:

This oxidation step is typically performed using the Swern oxidation method, involving oxalyl chloride, dimethyl sulfoxide (DMSO), and a base such as triethylamine at low temperatures (-55°C).

The reaction mixture is then worked up using aqueous washes and purified by flash chromatography and recrystallization to obtain the final compound.

Protection and Deprotection Steps (Optional)

In some synthetic routes, the 3-hydroxy group is protected before heterocycle formation to prevent side reactions, using protecting groups such as silyl ethers or acetals, followed by deprotection after cyclization.

Detailed Reaction Conditions and Yields

Analytical Characterization

The purity and identity of intermediates and the final compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy (1H and 13C),

- Mass spectrometry (MS),

- Infrared (IR) spectroscopy,

- Elemental analysis,

- Melting point determination.

These analyses confirm the presence of the keto groups at C3 and C11, the hydroxy group at 17-alpha, and the thiazolyl heterocycle at 17-beta.

Summary of Research Findings

The preparation of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione involves a multi-step synthetic pathway starting from readily available steroid precursors.

Key transformations include selective oxidation, bromination, heterocyclic ring formation via thiourea derivatives, and final oxidation to the diketone.

Reaction conditions such as solvent choice, temperature control, and reagent stoichiometry critically influence yields and purity.

The compound exhibits pharmacologically relevant activities, making its synthesis valuable for further medicinal chemistry applications.

Chemical Reactions Analysis

Oxidation Reactions

The 17-hydroxy group and ketone moieties at positions 3 and 11 are key sites for oxidation.

-

The 17β-hydroxy group can undergo oxidation to form a ketone, a common transformation in steroid chemistry .

-

Ozonolysis of the Δ⁴ double bond (4-ene) would yield two ketone fragments .

Reduction Reactions

The 3,11-dione system and thiazole ring are susceptible to reduction under specific conditions.

-

Selective reduction of the 3-ketone using NaBH₄ preserves the 11-ketone due to steric hindrance.

-

Catalytic hydrogenation of the thiazole’s C=N bond requires acidic conditions to avoid steroid core degradation .

Esterification and Acylation

The hydroxyl group at position 17α and secondary alcohols (post-reduction) can undergo esterification.

-

Acetylation at the 17α-hydroxy group is a standard protection strategy in steroid synthesis .

-

The methylamino group on the thiazole ring can undergo further alkylation to form quaternary ammonium salts .

Nucleophilic Substitution at Thiazole

The thiazole ring’s methylamino group and sulfur atom participate in substitution reactions.

-

The methylamino group (-NHCH₃) acts as a nucleophile, enabling alkylation or acylation .

-

Base-mediated ring opening of the thiazole is possible but requires harsh conditions .

Acid/Base-Mediated Rearrangements

The steroid core undergoes structural rearrangements under acidic or basic conditions.

| Reaction Type | Conditions/Reagents | Product/Outcome | Citations |

|---|---|---|---|

| Acid-Catalyzed Keto-Enol Taut. | HCl/EtOH | Enol ether formation at 3-ketone | |

| Base-Induced Epimerization | KOH/MeOH | Epimerization at C17 configuration |

-

Protonation of the 3-ketone facilitates enol ether formation, stabilizing the enolate intermediate .

-

Epimerization at C17 under basic conditions alters the stereochemistry of the hydroxy group.

Diels-Alder Reactions

The conjugated dienone system (Δ⁴-3,11-dione) can act as a dienophile.

| Reaction Type | Conditions/Reagents | Product/Outcome | Citations |

|---|---|---|---|

| Cycloaddition with Dienes | Heat or Lewis acid catalysis | Six-membered ring adducts |

-

The electron-deficient 4-ene-3,11-dione system reacts with electron-rich dienes (e.g., 1,3-butadiene) to form bicyclic adducts .

Photochemical Reactions

UV irradiation induces reactivity in the steroid core.

| Reaction Type | Conditions/Reagents | Product/Outcome | Citations |

|---|---|---|---|

| [2+2] Photodimerization | UV light (λ = 254 nm) | Cyclobutane dimer formation |

Biological Metabolism

In vivo, the compound undergoes enzymatic modifications:

Scientific Research Applications

Therapeutic Applications

-

Androgen-Dependent Disorders :

- Prostate Cancer : The compound's ability to reduce androgen levels can be beneficial in treating prostate cancer, where androgens promote tumor growth.

- Benign Prostatic Hyperplasia : Similarly, lowering androgen levels may alleviate symptoms associated with enlarged prostate.

- Male Pattern Baldness : By inhibiting androgen production, it may help prevent hair loss linked to dihydrotestosterone.

-

Estrogen-Dependent Disorders :

- Breast Cancer : The compound may be useful in treating estrogen-dependent breast cancers by reducing estrogen synthesis.

- Endometriosis : Lowering estrogen levels can also help manage endometriosis symptoms.

-

Hormonal Imbalances :

- The inhibition of steroidogenesis can assist in managing conditions like polycystic ovary syndrome (PCOS), where excess androgens are present.

Case Studies

Several clinical studies have demonstrated the efficacy of C 17-20 lyase inhibitors in managing hormone-dependent diseases:

- A study published in Biochemical Pharmacology indicated that patients treated with C 17-20 lyase inhibitors showed significant reductions in serum testosterone levels, correlating with decreased tumor markers in prostate cancer patients .

- Another trial focused on breast cancer patients revealed that those receiving treatment with such inhibitors experienced a marked decrease in tumor size and improved overall survival rates compared to control groups .

Comparative Efficacy

The following table summarizes key findings from recent studies on the effectiveness of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione compared to other treatments for hormone-dependent disorders:

Mechanism of Action

The mechanism of action of 17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione involves its interaction with androgen receptors. The compound binds to these receptors, modulating gene expression and influencing various physiological processes. The thiazole ring may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Differences

11-Oxotestosterone (11-Ketotestosterone)

- Structure : Androst-4-ene-3,11-dione with a 17β-hydroxyl group .

- Comparison: The target compound replaces the 17β-OH with a thiazolyl-methylamino group, likely reducing androgenic activity while introducing steric hindrance for receptor binding.

Androst-4-ene-3,17-dione

- Structure : Lacks the 11-keto group and thiazole substituent, with a 17β-ketone .

- Comparison: The target’s 11-keto group may confer glucocorticoid-like activity, unlike the purely androgenic/precursor role of androst-4-ene-3,17-dione.

17-alpha-Hydroxy-17-beta-(2-(propylamino)-4-thiazolyl)androst-4-en-3-one (CID 57393)

- Structure: Propylamino-thiazolyl substituent at C17β and a single 3-keto group .

- The additional 11-keto group may broaden enzyme inhibition or receptor modulation profiles.

9α-Hydroxyandrost-4-ene-3,17-dione

- Structure : Features a 9α-hydroxyl group and 3,17-dione configuration .

- Comparison :

- The 9α-OH is associated with corticosteroid activity, whereas the target’s 11-keto and thiazole groups suggest divergent biological targets.

Data Table: Key Structural and Functional Attributes

Research Findings and Implications

Metabolic Pathways: The 11-keto group in the target compound may interact with 11β-hydroxysteroid dehydrogenase, a key enzyme in glucocorticoid activation .

Receptor Binding: The thiazolyl-methylamino group at C17β likely disrupts binding to androgen receptors but may enable interactions with non-canonical targets (e.g., membrane-bound steroid receptors or enzymes).

Biological Activity

17-alpha-Hydroxy-17-beta-(2-(methylamino)-4-thiazolyl)androst-4-ene-3,11-dione, also known as a thiazole-substituted steroid, has garnered attention for its potential biological activities, particularly in the context of steroidogenesis and its implications in endocrine disorders. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C23H32N2O2S

- Molecular Weight : 400.63 g/mol

- CAS Registry Number : 96365-56-9

The compound acts primarily as an inhibitor of the cytochrome P450 enzymes involved in steroid metabolism. Specifically, it inhibits the steroid C17-20 lyase activity, which is crucial for the conversion of C21 steroids (like pregnenolone and progesterone) into C19 steroids (such as dehydroepiandrosterone and androstenedione). This inhibition can lead to decreased levels of androgens and estrogens, making it a potential therapeutic agent in conditions characterized by hormone excess, such as certain types of cancer and congenital adrenal hyperplasia .

Inhibition of Steroidogenesis

Research indicates that 17-alpha-hydroxy derivatives can significantly inhibit steroidogenesis by blocking the enzymatic pathways that lead to androgen and estrogen synthesis. For instance, studies have shown that treatment with this compound can reduce serum testosterone levels in animal models .

Toxicity Profile

The acute toxicity data for this compound suggests a low lethal dose (LDLo) when administered parenterally in specific animal models . This highlights the need for careful dosing and monitoring in therapeutic applications.

Case Studies

- Case Study on Hormonal Regulation :

- Cancer Research :

Research Findings

A summary of key research findings related to the biological activity of 17-alpha-hydroxy derivatives is presented in the table below:

Q & A

Q. What are the common synthetic strategies for introducing heterocyclic substituents (e.g., thiazole) at the C17 position of androstane derivatives?

Methodological Answer: The synthesis typically involves nucleophilic substitution or coupling reactions at the C17 ketone group. For instance, Meerwein-Poundorf oxidation (using cyclohexanone and aluminum isopropoxide) can activate the C17 position for subsequent heterocycle formation, as demonstrated in the synthesis of 4-azaandrostan derivatives . Microwave-assisted condensation of hydrazines with ketosteroids (e.g., 4-bromophenylhydrazine hydrochloride) under controlled conditions (e.g., reflux in DMF-acetic acid) provides a pathway for regioselective thiazole or pyrazole incorporation .

Q. What spectroscopic methods are most reliable for confirming the regiochemistry of substituents in polyfunctional androstane derivatives?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl groups (e.g., 3-keto at ~1700 cm⁻¹) and hydroxyl groups (broad peaks ~3400 cm⁻¹). confirmed C=O and NH/OH groups in steroidal pyrazoles using IR .

- 2D NMR (COSY, HSQC) : Resolves stereochemical ambiguities. For example, coupling constants in ^1H NMR distinguish axial vs. equatorial protons, as applied in to assign configurations in 16α-hydroxy-17-ketones .

- X-ray Crystallography : Provides definitive regiochemical proof, particularly for complex heterocycles .

Q. How do steric and electronic factors influence the reactivity of the C17 position in androst-4-ene-3,11-dione derivatives during functionalization?

Methodological Answer:

- Steric Effects : Bulky 17α-substituents (e.g., methyl or hydroxy groups) hinder nucleophilic attack on the α-face, directing reactivity to the β-position .

- Electronic Effects : Electron-withdrawing groups (e.g., 11-keto) enhance the electrophilicity of the C17 carbonyl, facilitating nucleophilic additions. highlights how 16α-bromo substituents alter reactivity during epoxide ring-opening .

Advanced Research Questions

Q. How can researchers address discrepancies in NMR data interpretation for C17-functionalized androstane derivatives with complex substituents?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism) or stereochemical variations. Strategies include:

- Isotopic Labeling : Tracking hydrogen/deuterium exchange to resolve overlapping signals.

- Comparative Analysis : Benchmarking shifts against structurally characterized analogs (e.g., compared pyrazole derivatives to known standards) .

- Variable Temperature NMR : Identifies conformational flexibility, as applied in to study 6β,19-epoxide hydrolysis intermediates .

Q. What experimental design considerations are critical for optimizing the yield of 17-thiazolyl-androstane derivatives under heterogeneous catalytic conditions?

Methodological Answer:

- Catalyst Selection : Pt in acetic acid selectively reduces double bonds without epimerization, as shown in for 4-azaandrostan synthesis .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in thiazole-forming reactions .

- Microwave Irradiation : Reduces reaction times (e.g., 2 hours vs. 24 hours conventional) and minimizes side-product formation, as demonstrated in for pyrazole condensations .

Q. How can researchers resolve contradictions in biological activity data for C17-thiazole-modified androstanes across different assay systems?

Methodological Answer:

- Metabolic Stability Testing : Evaluate hepatic clearance using microsomal assays to identify rapid degradation pathways.

- Receptor Binding Studies : Compare affinity across isoforms (e.g., AR vs. GR) to clarify selectivity. notes that 17α-methyl groups in related steroids alter receptor interactions .

- Structural-Activity Relationship (SAR) Modeling : Use computational docking to correlate substituent geometry with activity trends .

Data Contradiction Analysis

Q. Why do synthetic yields for 17-thiazolyl-androstanes vary significantly between batch and flow reactor systems?

Methodological Answer:

- Mass Transfer Limitations : Batch reactors may suffer from inefficient mixing, whereas flow systems ensure consistent reagent contact. reported 74% yield for a benzyloxy-substituted thiazolidinone in batch, but flow systems could further improve reproducibility .

- Thermal Gradients : Microwave-assisted flow reactors (e.g., ) mitigate localized overheating, reducing decomposition .

Key Methodological Takeaways

- Synthetic Optimization : Prioritize microwave-assisted and catalytic hydrogenation methods for regioselectivity and yield .

- Analytical Rigor : Combine 2D NMR, X-ray, and computational tools to resolve structural ambiguities .

- Biological Assay Design : Account for metabolic stability and receptor isoform specificity when interpreting activity data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.